N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-20-14-6-3-2-5-13(14)17-23(18,19)12-7-8-15-16(11-12)22-10-4-9-21-15/h2-3,5-8,11,17H,4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYVIILIIXFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps, starting with the preparation of the benzodioxepine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonamide group is typically added via sulfonation reactions using reagents like sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield phenolic compounds, while reduction of the sulfonamide group can yield amines.
Scientific Research Applications
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogues:
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group contrasts with analogues featuring electron-withdrawing substituents (e.g., 4-fluoro-3-nitrophenyl in ). Methoxy groups generally improve membrane permeability but may reduce metabolic stability compared to nitro groups, which are more polar and reactive .
- Chirality : Compounds with chiral centers (e.g., and ) highlight the importance of stereochemistry in drug design. For example, the R-configuration in ’s compound may optimize binding to asymmetric enzyme active sites .
Pharmacokinetic and Industrial Considerations
- Solubility : The hydroxyethyl group in ’s compound likely improves aqueous solubility, making it more suitable for oral administration than the target compound .
- Synthetic Feasibility : ’s benzoxathiepine derivative requires chiral synthesis under inert atmospheres, suggesting higher production costs compared to the target compound .
- Discontinued Analogues : lists discontinued derivatives (e.g., n-(4-Fluoro-3-nitrophenyl)-...), possibly due to instability or toxicity linked to nitro groups .
Biological Activity
N-(2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS No. 941928-37-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS with a molecular weight of approximately 335.37 g/mol. The compound features a sulfonamide group attached to a benzodioxepine structure, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research involving derivatives of thiadiazole sulfonamides showed promising results against various cancer cell lines, including HT-29 (colorectal cancer), MDA-MB-231 (breast cancer), and MG-63 (osteosarcoma) under both normoxic and hypoxic conditions .
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Thiadiazole Sulfonamide Derivative 14b | HT-29 | 80.3 |
| Thiadiazole Sulfonamide Derivative 14a | MDA-MB-231 | 29.0 |
| Thiadiazole Sulfonamide Derivative 14a | MG-63 | 1082.0 |
These findings suggest that the structural features of the benzodioxepine core may contribute to the inhibition of tumor growth by modulating the tumor microenvironment's pH and affecting cellular viability.
The mechanism through which this compound exerts its biological effects appears to involve interaction with specific molecular targets. For example, it may inhibit carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis. The inhibition of CAs can lead to altered acid-base balance in tumors, thereby affecting their proliferation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in the context of biological activity, it is beneficial to compare it with structurally related compounds.
Table 2: Comparison of Biological Activities
This comparison demonstrates that while many sulfonamide derivatives show promising biological activities, the specific structure of this compound may offer distinct advantages in targeting specific pathways associated with cancer progression.
Case Studies and Research Findings
In one notable case study involving the synthesis and evaluation of related compounds, researchers utilized molecular docking studies to predict binding affinities and interactions with target enzymes like carbonic anhydrases. The results indicated that modifications in the benzene ring significantly affected inhibitory potency against various CA isoforms .
Q & A
Q. Q. What controls are critical in in vitro toxicity studies?
- Methodological Answer :
- Positive Controls : Use known cytotoxins (e.g., doxorubicin) to validate assay sensitivity.
- Vehicle Controls : Account for solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).
- Replicate Design : Perform triplicate runs with blinded analysis to minimize observer bias .
Q. How to design SAR studies for optimizing antimicrobial activity?
- Methodological Answer :
- Substituent Libraries : Synthesize derivatives with varied substituents (e.g., -OCH₃ → -CF₃) at the 2-methoxyphenyl position.
- Minimum Inhibitory Concentration (MIC) Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Structural and Mechanistic Insights
Q. What role does the benzodioxepine ring play in pharmacokinetics?
- Methodological Answer : The ring’s semi-rigid structure enhances metabolic stability compared to linear ethers. Assess bioavailability via rat PK studies, monitoring plasma concentrations post-IV and oral administration .
Q. How to probe sulfonamide group reactivity in acidic environments?
- Methodological Answer : Conduct pH-dependent stability studies (pH 1–7) using UV-Vis spectroscopy. Acidic conditions (pH <3) may protonate the sulfonamide, altering solubility and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
